3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole
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Description
Difluoromethylation is a process used to functionalize diverse fluorine-containing heterocycles . These are core moieties of various biologically and pharmacologically active ingredients .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .Chemical Reactions Analysis
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole involves the reaction of difluoromethylamine with chloroacetic acid to form 3-chloromethyl-5-difluoromethyl-1,2,4-oxadiazole, which is then treated with sodium hydroxide to yield the final product.", "Starting Materials": [ "Difluoromethylamine", "Chloroacetic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Difluoromethylamine is reacted with chloroacetic acid in the presence of a catalyst such as triethylamine to form 3-chloromethyl-5-difluoromethyl-1,2,4-oxadiazole.", "Step 2: The resulting intermediate is then treated with sodium hydroxide to yield the final product, 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole." ] } | |
CAS RN |
1370522-59-0 |
Product Name |
3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole |
Molecular Formula |
C4H3ClF2N2O |
Molecular Weight |
168.5 |
Purity |
95 |
Origin of Product |
United States |
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